Structural Dynamics and Therapeutic Applications of Ammonium O,O-Diethyl Phosphorodithioate in Oligonucleotide Drug Development
Structural Dynamics and Therapeutic Applications of Ammonium O,O-Diethyl Phosphorodithioate in Oligonucleotide Drug Development
Executive Summary
Ammonium O,O-diethyl phosphorodithioate (ADDP), with the chemical formula
Chemical Structure and Electronic Properties
The molecular architecture of ADDP features a central phosphorus(V) atom tetrahedrally coordinated to two ethoxy ligands and two sulfur atoms. The negative charge is highly delocalized across the
Crystallographic studies reveal that ADDP crystallizes in a monoclinic system, stabilized by a network of hydrogen bonds between the ammonium cations and the dithioate anions[2]. The structural and crystallographic parameters are summarized in Table 1 below.
Table 1: Crystallographic Parameters of Ammonium O,O-Diethyl Phosphorodithioate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | a = 12.0274 Å, b = 7.2006 Å, c = 12.5690 Å |
| Angle ( | 110.305° |
| Residual Factor (R) | 0.0469 |
The Role of Phosphorodithioates in Drug Development
The evolution of oligonucleotide therapeutics has been heavily reliant on backbone modifications to resist nuclease degradation. The first-generation modification, the phosphorothioate (
By introducing a second sulfur atom to create a phosphorodithioate (
Evolution of oligonucleotide backbones from PO to PS2, highlighting symmetry restoration.
Analytical Characterization
Accurate characterization of ADDP and its derivatives relies heavily on multinuclear NMR spectroscopy. The
Table 2: Characteristic NMR Chemical Shifts (
| Nucleus | Chemical Shift ( | Multiplicity & Assignment |
| 1.30 | t, 6H ( | |
| 4.15 | dq, 4H ( | |
| 7.0 - 7.5 | br s, 4H ( | |
| 16.0 | d, ( | |
| 63.5 | d, ( | |
| 111.0 - 115.0 | s, ( |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success and mechanistic fidelity.
Protocol 1: Microwave-Assisted Synthesis of Ammonium O,O-Diethyl Phosphorodithioate
Causality & Rationale: Traditional syntheses involving phosphorus pentasulfide (
Step-by-Step Methodology:
-
Preparation of Support : Disperse ammonium acetate (1.2 eq) onto neutral alumina to create a solid-supported basic matrix.
-
Reagent Mixing : Combine
(1.0 eq) and absolute ethanol (4.0 eq) with the supported ammonium acetate in a microwave-safe quartz vessel. -
Irradiation : Subject the mixture to microwave irradiation (400 W) for 3–5 minutes. The solid support acts as a microwave susceptor, ensuring rapid kinetic conversion[1].
-
Extraction : Wash the resulting solid mass with anhydrous dichloromethane (DCM) and filter to extract the ADDP product.
-
Validation Checkpoint :
-
TLC (Hexane/EtOAc 9:1): Confirm complete consumption of the starting materials.
-
NMR: Confirm the presence of a single sharp singlet at ~111 ppm. The absence of peaks in the 60-70 ppm range validates that no oxidative
byproducts were formed.
-
Microwave-assisted synthesis workflow for ammonium O,O-diethyl phosphorodithioate.
Protocol 2: Synthesis of Stereodefined Phosphorodithioate ( ) Oligonucleotides
Causality & Rationale: Synthesizing
Step-by-Step Methodology:
-
Coupling : React the growing oligonucleotide chain on a solid support with a 3'-O-thiophosphoramidite monomer. Use 0.25 M DCI in anhydrous acetonitrile as the activator to overcome the sluggish kinetics of thioamidites[5].
-
Sulfurization : Treat the intermediate with 0.1 M DDTT in pyridine/acetonitrile for 3 minutes. Crucial: Do not use iodine (yields PO) or Beaucage reagent (yields PS byproducts)[5].
-
Capping & Oxidation : Cap unreacted 5'-hydroxyls using standard acetic anhydride protocols.
-
Cleavage : Cleave the oligonucleotide from the solid support using concentrated aqueous ammonia at 55°C for 16 hours.
-
Validation Checkpoint :
-
LC-MS Analysis: Confirm the exact mass of the synthesized oligonucleotide. Each
linkage adds exactly +16 Da compared to a standard linkage. -
HPLC (Reverse Phase): Verify the elution profile. A successful
substitution will collapse the broad, multiple diastereomeric peaks seen in gapmers into a single, sharp, stereodefined peak[4].
-
References
1.4 - National Institutes of Health (NIH) / PMC 2. 3 - Journal of Medicinal Chemistry / ACS Publications 3.6 - Science of Synthesis / Thieme Connect 4.5 - Glen Research 5.2 - PubChem / National Institutes of Health (NIH)
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Ammonium ethyl phosphorodithioate | C4H14NO2PS2 | CID 14036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
